molecular formula C20H21N3O3S B11525442 ethyl 2-[(1H-benzimidazol-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(1H-benzimidazol-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11525442
M. Wt: 383.5 g/mol
InChI Key: GUIFEUFFTDQRQS-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodiazole moiety linked to a tetrahydrobenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, which can be synthesized through the cyclization of o-phenylenediamine with formic acid. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the coupling of this intermediate with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, the benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
  • 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol
  • 1-Ethyl-1H-pyrazol-5-ylboronic acid

Uniqueness

ETHYL 2-[2-(1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzodiazole and a tetrahydrobenzothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-[[2-(benzimidazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21N3O3S/c1-2-26-20(25)18-13-7-3-6-10-16(13)27-19(18)22-17(24)11-23-12-21-14-8-4-5-9-15(14)23/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,22,24)

InChI Key

GUIFEUFFTDQRQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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